Cas no 1513494-52-4 (5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one)

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-methyl-3-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyrimidin-4(3H)-one
- 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
- 4(3H)-Pyrimidinone, 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-
- 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C9H9BrN4O2/c1-5-8(13-16-12-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
- InChIKey: VOQHBGDXASJKON-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC=C(Br)C(=O)N1CC1C(C)=NON=1
5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B816658-5mg |
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-187398-2.5g |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 2.5g |
$1988.0 | 2023-09-18 | |
Enamine | EN300-187398-0.05g |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 0.05g |
$235.0 | 2023-09-18 | |
Enamine | EN300-187398-5.0g |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 5g |
$2940.0 | 2023-05-26 | |
Enamine | EN300-187398-0.5g |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 0.5g |
$791.0 | 2023-09-18 | |
Enamine | EN300-187398-10g |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 10g |
$4360.0 | 2023-09-18 | |
1PlusChem | 1P01BG1M-500mg |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 500mg |
$1040.00 | 2023-12-21 | |
1PlusChem | 1P01BG1M-100mg |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 100mg |
$497.00 | 2024-06-20 | |
1PlusChem | 1P01BG1M-250mg |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 95% | 250mg |
$684.00 | 2024-06-20 | |
TRC | B816658-50mg |
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
1513494-52-4 | 50mg |
$ 295.00 | 2022-06-06 |
5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1513494-52-4)
5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one, with the chemical identifier CAS No. 1513494-52-4, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The compound belongs to the dihydropyrimidinone class of molecules, which are well-documented for their diverse pharmacological properties. The presence of a bromine substituent at the 5-position and a methyl group at the 2-position introduces unique electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. Furthermore, the incorporation of a 4-methyl-1,2,5-oxadiazole moiety at the 3-position adds another layer of complexity, potentially influencing both the metabolic stability and target interaction profiles.
In recent years, there has been a growing interest in exploring novel scaffolds derived from dihydropyrimidinones due to their versatility in modulating various biological pathways. The 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one structure has been investigated for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. Its unique chemical framework suggests that it may serve as a versatile lead compound for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The bromine atom at the 5-position can participate in various chemical reactions, including cross-coupling reactions commonly employed in medicinal chemistry to generate more complex derivatives. Additionally, the methyl group at the 2-position can influence the molecule's solubility and pharmacokinetic properties. The 4-methyl-1,2,5-oxadiazole moiety is particularly noteworthy, as oxadiazole derivatives have shown promise in several therapeutic areas due to their ability to modulate enzyme activity and receptor binding.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. The dihydropyrimidinone core is known for its ability to engage with various biological targets, including kinases and other enzymes involved in signal transduction pathways. The structural features of 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one suggest that it may have dual or multi-target interactions, which could be advantageous for developing drugs with enhanced efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine substituent necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the incorporation of the 4-methyl-1,2,5-oxadiazole unit requires expertise in heterocyclic chemistry to achieve regioselective functionalization. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
In terms of biological activity, preliminary studies have indicated that derivatives of this compound may exhibit potent inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, modifications at the methyl group positions have been shown to enhance binding affinity to target proteins. Additionally, computational modeling studies have suggested that the bromine atom can be exploited for further derivatization via transition-metal-catalyzed reactions.
The pharmaceutical industry has increasingly recognized the value of structure-based drug design (SBDD), where computational tools are used to predict how modifications to a molecule will affect its biological activity. In this context, 5-Bromo-2-methyl -3-(4-methyl -1 ,2 ,5 -oxadiazol -3 -yl)methyl -3 ,4 -dih ydrop yrimidin -4 -one serves as an excellent starting point for SBDD approaches due to its well-defined scaffold and multiple sites for structural manipulation.
Another area of interest is the exploration of prodrug strategies based on this compound. Prodrugs are designed to improve pharmacokinetic properties such as solubility or bioavailability before being converted into their active form within the body. By incorporating this molecule into a prodrug formulation, 5-Bromo -2 -methyl -3 -( 4 -m ethyl -1 ,2 ,5 -ox adiazo l -3 -yl)m ethyl -3 ,4 -dih ydro p yrim idin -4 -o ne could potentially enhance its therapeutic efficacy while minimizing toxicity.
The role of computational chemistry in understanding molecular interactions cannot be overstated. Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have enabled researchers to gain insights into how this compound might behave within biological systems. These computational approaches complement experimental studies by providing detailed atomic-level information about molecular interactions.
Future directions for research on 5-Bromo -2 -m ethyl -3 -( 4 m ethyl -1 ,2 ,5 ox adiazo l)-3 ,4 dihy dro py rim idin on e(CAS No .15134945 52)-44 include exploring its potential as an intermediate in synthesizing more complex pharmacophores . Additionally ,investigations into its metabolic stability an d dr ug-dr u g intera ction profil es will be crucial f or translating preclinical findings into clinical applications .
The versatility o f this compoun d also makes it an attractive candidate f or use i n combinatorial chemistry libraries . By generating diverse derivatives through systematic functionalization, researchers can identify novel scaffolds with enhanced pharma cological properties . This approach aligns well with current trends i n high-throughput screening (HTS) an d rapid deconvolution techniques used i n modern drug discovery pipelines .
1513494-52-4 (5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one) 関連製品
- 441774-57-8(1-(prop-2-en-1-yl)cyclopentylmethanol)
- 2353796-69-5(5-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)
- 2229689-44-3(3-(3-hydroxyprop-1-en-1-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1340553-86-7(1-(4-methylcyclohexyl)azetidin-3-amine)
- 94567-78-9(Methyl 3,4-dihydroquinoline-1(2H)-carboxylate)
- 1261914-76-4(4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)
- 2171170-58-2(2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidin-2-ylacetic acid)
- 1823899-37-1(Quinazoline-8-carbaldehyde)
- 439607-87-1(5-Bromo-1,3-benzoxazole-2-thiol)
- 1805103-12-1(3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)




